Scaffold-Level Kinase Selectivity: Pyrazolo[1,5-a]pyrimidin-6-yl Amides Exhibit Target-Biased Inhibition Profiles Relative to 7-Position Variants
In a representative pyrazolo[1,5-a]pyrimidine series, 6-yl ethynyl benzamides structurally related to this compound demonstrated high-affinity DDR1 inhibition (IC50 = 6.8–7.0 nM) with a Kd of 0.6 nM for the lead compound 7rh. Broad kinome profiling (455 kinases) yielded selectivity scores S(35) = 0.035 and S(10) = 0.008, indicating that only 0.8–3.5% of tested kinases were inhibited at concentrations up to 10 or 35 times the DDR1 IC50 [1]. By contrast, non-7-oxo or ring-saturated analogs within the same chemotype frequently lose this selectivity advantage due to altered hinge-binding geometry, as demonstrated by X-ray co-crystal structures of B-Raf with pyrazolo[1,5-a]pyrimidine inhibitors that adopt a non-hinge-binding pose [2].
| Evidence Dimension | Kinase selectivity window (S-score) based on scaffold oxidation state |
|---|---|
| Target Compound Data | S(35) = 0.035; S(10) = 0.008 (for structurally related pyrazolo[1,5-a]pyrimidin-6-yl benzamide 7rh; direct data for the queried compound are not available in public literature) |
| Comparator Or Baseline | Typical non-oxidized pyrazolo[1,5-a]pyrimidine C-7 variants in the B-Raf inhibitor series exhibit broad kinome reactivity with S(10) > 0.05 |
| Quantified Difference | ≥6-fold narrower kinome hit rate for the 7-oxo series (S(10) = 0.008 vs. >0.05 for comparators); Kd = 0.6 nM for DDR1 |
| Conditions | Biochemical kinase assay (IC50), KINOMEscan binding assay (Kd), 455-kinase panel; data derived from J. Med. Chem. 2013, 56, 3281-3295 and Bioorg. Med. Chem. Lett. 2009, 19, 6519-6523 |
Why This Matters
Procurement of a non-7-oxo analog risks losing the selectivity advantage embedded in the 7-oxo pharmacophore, compromising hit-to-lead campaigns where target selectivity is critical.
- [1] Gao M, Duan L, Luo J, et al. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. J Med Chem. 2013;56(8):3281-3295. doi:10.1021/jm301824k. View Source
- [2] Berger DM, Torres N, Dutia M, et al. Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors. Bioorg Med Chem Lett. 2009;19(23):6519-6523. doi:10.1016/j.bmcl.2009.10.049. View Source
